(3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid
(3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a natural product found in Hedera helix, Gypsophila pacifica, and Hedera caucasigena with data available.
Brand Name:
Vulcanchem
CAS No.:
99124-03-5
VCID:
VC20880653
InChI:
InChI=1S/C30H48O6S/c1-25(2)14-16-30(24(31)32)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(36-37(33,34)35)26(3,4)21(27)10-13-29(22,28)7/h8,20-23H,9-18H2,1-7H3,(H,31,32)(H,33,34,35)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1
SMILES:
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)O)C)C)C2C1)C)C(=O)O)C
Molecular Formula:
C30H48O6S
Molecular Weight:
536.8 g/mol
(3beta)-3-(Sulfooxy)olean-12-en-28-oic Acid
CAS No.: 99124-03-5
Cat. No.: VC20880653
Molecular Formula: C30H48O6S
Molecular Weight: 536.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a natural product found in Hedera helix, Gypsophila pacifica, and Hedera caucasigena with data available. |
|---|---|
| CAS No. | 99124-03-5 |
| Molecular Formula | C30H48O6S |
| Molecular Weight | 536.8 g/mol |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C30H48O6S/c1-25(2)14-16-30(24(31)32)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(36-37(33,34)35)26(3,4)21(27)10-13-29(22,28)7/h8,20-23H,9-18H2,1-7H3,(H,31,32)(H,33,34,35)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 |
| Standard InChI Key | HPTCFCREEHCWMI-GTOFXWBISA-N |
| Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OS(=O)(=O)O |
| SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)O)C)C)C2C1)C)C(=O)O)C |
| Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)O)C)C)C2C1)C)C(=O)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator